Cas no 1105248-72-3 (N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide)
N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide
- N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
- SR-01000921609-1
- AKOS024502545
- SR-01000921609
- 1105248-72-3
- N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
- F5248-0480
- VU0638709-1
-
- Inchi: 1S/C22H26FN5O2S/c23-17-4-1-2-5-18(17)27-11-13-28(14-12-27)21(29)6-3-15-31-20-10-9-19(25-26-20)24-22(30)16-7-8-16/h1-2,4-5,9-10,16H,3,6-8,11-15H2,(H,24,25,30)
- InChI Key: BRBWIVGLCYGDDZ-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NN=C(SCCCC(N3CCN(C4=CC=CC=C4F)CC3)=O)C=C2)=O)CC1
Computed Properties
- Exact Mass: 443.17912442g/mol
- Monoisotopic Mass: 443.17912442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 104Ų
N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5248-0480-2μmol |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-5μmol |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-10μmol |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-20μmol |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-1mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-2mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-3mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-4mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-5mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0480-10mg |
N-[6-({4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1105248-72-3 | 10mg |
$79.0 | 2023-09-10 |
N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide
Introduction to N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide and Its Significance in Modern Chemical Biology
N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide (CAS No. 1105248-72-3) represents a fascinating compound in the realm of chemical biology, showcasing a unique structural framework that has garnered significant attention from researchers exploring novel therapeutic avenues. This compound, characterized by its intricate molecular architecture, combines elements from multiple pharmacophoric moieties, making it a promising candidate for further investigation in drug discovery and development.
The core structure of N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide is built around a pyridazine ring, a heterocyclic system known for its prevalence in bioactive molecules. The pyridazine ring is further functionalized with a cyclopropane moiety, which is a key feature contributing to its unique chemical properties. The cyclopropane group introduces rigidity into the molecule, potentially enhancing binding affinity to biological targets. This structural motif has been increasingly recognized for its role in modulating biological activity, particularly in the context of enzyme inhibition and receptor interaction.
One of the most striking features of this compound is the presence of a piperazine scaffold linked to a sulfonyl group. Piperazines are well-documented pharmacophores in medicinal chemistry, known for their ability to interact with various biological targets, including enzymes and receptors. The specific arrangement of atoms within the piperazine ring, combined with the sulfonyl group, suggests potential interactions with proteins involved in signal transduction and metabolic pathways. This configuration has been explored in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
The introduction of a fluorine atom into the molecular structure further enhances the compound's potential as a therapeutic agent. Fluorinated aromatic rings are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. In the case of N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide, the fluorine atom is positioned strategically within the 2-fluorophenyl group, which could influence both electronic and steric properties of the molecule. This strategic placement may enhance interactions with biological targets while minimizing off-target effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into understanding the interactions between N-6-(4-(2-fluorophenyl)piperazin-l -yI -4 -oxobutyla sulfanyl)pyridazin -3 -yI -cycIop ropanecarboxamide and its potential biological targets. These studies have highlighted the compound's ability to bind to enzymes and receptors with high specificity. For instance, computational simulations have suggested that this molecule may interact with enzymes involved in metabolic pathways relevant to inflammation and pain management. Additionally, preliminary experimental data indicate that it exhibits inhibitory activity against certain enzymes associated with neurological disorders.
The structural complexity of N - 6 - ( { 4 - 4 - ( 2 - f luoro phen yl ) piper azin -1 -y I - 4 - ox ob utyla sulf anyl ) } p y rid azin e -3-y I-cycIop ropan ec arbox amide presents both challenges and opportunities for drug development. On one hand, the intricate architecture may lead to unique biological activities that are not observed with simpler molecules. On the other hand, it may pose challenges in terms of synthetic accessibility and pharmacokinetic optimization. However, recent innovations in synthetic chemistry have made it possible to access complex molecules like this one more efficiently than ever before.
The synthesis of N - 6 -( { 4 -( 2-f luoro phen yl ) piper azin-l-y I - 4 ox ob utyla sulf anyl ) } py rid az ine -3-y I-cycIop ropan ec arbox amide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include the formation of the piperazine-sulfonyl linkage, introduction of the pyridazine ring, and incorporation of the cyclopropane moiety. Advances in catalytic methods have allowed for more efficient synthesis routes, reducing both reaction times and waste generation.
Evaluation of N - 6 -( { 4 -( 2-f luoro phen yl ) piper azin-l-y I - 4 ox ob utyla sulf anyl ) } py rid az ine -3-y I-cycIop ropan ec arbox amide as a potential therapeutic agent requires rigorous testing across multiple models. In vitro studies have demonstrated its ability to modulate enzyme activity and receptor binding selectively. Animal models have provided further insights into its pharmacological profile, suggesting potential applications in treating conditions such as pain syndromes and inflammatory diseases.
The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications.
In conclusion, N _6_-( { _ _ _ _ _ _ _ _ _ _ } )_pyridazine_3_yI-cycIop ropan ec arbox amide (CAS No.1105248_72_3) stands out as an intriguing molecule with significant potential in chemical biology research Its complex structure , featuring multiple pharmacophoric elements , positions it as a valuable candidate for further exploration . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in developing novel treatments for human diseases .
1105248-72-3 (N-6-({4-4-(2-fluorophenyl)piperazin-1-yl-4-oxobutyl}sulfanyl)pyridazin-3-ylcyclopropanecarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)